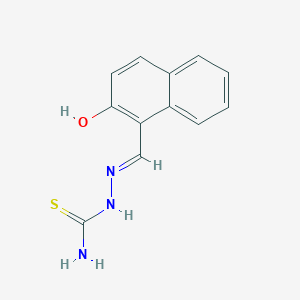

2-Hydroxy-1-naphthaldehyde thiosemicarbazone

Descripción general

Descripción

2-Hydroxy-1-naphthaldehyde thiosemicarbazone is a chemical compound with the molecular formula C12H11N3OS It is known for its unique structural properties, which include a naphthalene ring substituted with a hydroxy group and an aldehyde group, as well as a thiosemicarbazone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone typically involves the reaction of 2-hydroxy-1-naphthaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Hydroxy-1-naphthaldehyde+Thiosemicarbazide→2-Hydroxy-1-naphthaldehyde thiosemicarbazone

The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Coordination Chemistry with Metal Ions

HNT acts as a tridentate ONS-donor ligand, forming stable complexes with transition metals.

Uranium(VI) Extraction

-

Binary complex : Extraction from nitric acid media shows log K<sub>ex</sub> = 1.976 for UO<sub>2</sub>·A·X (A = HNT, X = NO<sub>3</sub><sup>−</sup>) .

-

Ternary complexes : Neutral donors enhance extraction efficiency:

Diluents like ethyl acetate and chloroform significantly influence extraction yields .

Molybdenum(VI) Complexes

-

HNT forms [MoO<sub>2</sub>L(CH<sub>3</sub>OH)] complexes (L = HNT derivatives), confirmed by X-ray crystallography .

-

These complexes exhibit octahedral geometry, with HNT coordinating via phenolic oxygen, azomethine nitrogen, and thione sulfur .

Iron(III) Peroxidase Mimic

-

Fe(III)-HNT catalyzes H<sub>2</sub>O<sub>2</sub>-mediated oxidation of ascorbic acid, achieving ~75% activity of horseradish peroxidase (HRP) .

-

Catalytic comparison :

| Catalyst | Relative Activity (%) |

|---|---|

| HRP | 100 |

| Fe(III)-HNT | 75 |

| Metalloporphyrin | 60–70 |

This system enables indirect glucose detection via coupling with glucose oxidase .

Excited-State Intramolecular Proton Transfer (ESIPT)

-

HNT undergoes ESIPT in hydroxylic solvents, forming a zwitterionic tautomer via a preexisting intramolecular hydrogen bond .

-

Key observations :

Biological Activity Modulation

-

Anti-tumor effects : HNT derivatives inhibit ribonucleotide reductase by chelating intracellular iron, though methyl substitution reduces activity .

-

Structure-activity relationship : The 2-hydroxynaphthaldehyde moiety is critical for metal chelation and anti-proliferative effects .

Comparative Reactivity in Different Media

Aplicaciones Científicas De Investigación

Analytical Chemistry

1.1 Spectrophotometric Determination of Metal Ions

HNT has been utilized as an analytical reagent for the extraction and determination of metal ions, particularly Nickel (Ni(II)). Studies have demonstrated that HNT can form stable complexes with Ni(II), allowing for its quantification via spectrophotometric methods. The method involves solvent extraction followed by spectrophotometric analysis, which provides high sensitivity and selectivity.

| Metal Ion | Method | Detection Limit | Reference |

|---|---|---|---|

| Nickel (II) | Solvent Extraction | 0.01 mg/L | |

| Thorium (IV) | Synergistic Extraction | Not specified |

1.2 Mimicry of Enzyme Activity

Ferric HNT (Fe(III)-HNT) has been synthesized to mimic the catalytic activity of horseradish peroxidase (HRP). This compound has shown comparable catalytic performance in oxidation reactions involving ascorbic acid and hydrogen peroxide, making it a potential alternative in biochemical assays.

- Catalytic Activity Comparison : Fe(III)-HNT demonstrated approximately 75% of the catalytic activity of HRP, indicating its utility in biochemical applications where HRP is traditionally used .

Biochemical Applications

2.1 Antimicrobial Properties

Research has indicated that HNT exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve the formation of reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA.

- Case Study : A study reported significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent in pharmaceutical formulations .

Environmental Applications

3.1 Detection of Pollutants

HNT has been employed in the detection of environmental pollutants, particularly heavy metals. Its ability to form complexes with metal ions allows for the monitoring of pollution levels in water bodies.

- Application Example : HNT was successfully used to detect lead (Pb(II)) in contaminated water samples, demonstrating a detection limit suitable for environmental monitoring .

Summary of Findings

The applications of this compound span multiple domains, from analytical chemistry to environmental science. Its ability to form stable complexes with metal ions makes it invaluable in analytical methods, while its enzyme-mimicking properties open new avenues for biochemical research.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can undergo intramolecular proton transfer, which contributes to its fluorescence properties. The inhibition of specific enzymes and pathways, such as cyclin-dependent kinases (CDKs), is a key aspect of its anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-3-naphthaldehyde thiosemicarbazone

- 2-Hydroxy-1-naphthaldehyde semicarbazone

- 1-Hydroxy-2-naphthaldehyde thiosemicarbazone

Uniqueness

2-Hydroxy-1-naphthaldehyde thiosemicarbazone is unique due to its specific structural features, which include the hydroxy and aldehyde groups on the naphthalene ring and the thiosemicarbazone moiety. These features contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique fluorescence properties and a higher potential for forming stable metal complexes .

Actividad Biológica

2-Hydroxy-1-naphthaldehyde thiosemicarbazone (HNTDSC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

HNTDSC is derived from the condensation reaction between 2-hydroxy-1-naphthaldehyde and thiosemicarbazide. The compound can be represented structurally as follows:

Synthesis Method:

The synthesis typically involves the following steps:

- Dissolve 2-hydroxy-1-naphthaldehyde in ethanol.

- Add thiosemicarbazide to the solution.

- Heat the mixture under reflux for several hours.

- Allow the solution to cool, then filter and recrystallize to obtain pure HNTDSC.

Antitumor Activity

HNTDSC has been investigated for its antitumor properties, exhibiting cytotoxic effects against various cancer cell lines. A study demonstrated that HNTDSC significantly inhibited the proliferation of human breast cancer cells (MCF-7) and cervical cancer cells (HeLa). The mechanism involves apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity of HNTDSC

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis via caspase activation |

| HeLa | 12.5 | Cell cycle arrest at G2/M phase |

Antibacterial Activity

Research has shown that HNTDSC possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the disk diffusion method, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of HNTDSC

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

The biological activity of HNTDSC can be attributed to several mechanisms:

- Metal Chelation: HNTDSC acts as a chelator for metal ions, which can disrupt essential metal-dependent processes in microbial cells.

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity: HNTDSC inhibits various enzymes involved in cell proliferation and survival.

Case Studies

-

Antitumor Efficacy in Vivo:

A study conducted on mice bearing tumor xenografts showed that treatment with HNTDSC resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses. -

Antibacterial Efficacy:

Clinical isolates of Staphylococcus aureus were treated with HNTDSC, showing a marked reduction in bacterial load within 24 hours. This suggests potential for development into a therapeutic agent for bacterial infections.

Propiedades

IUPAC Name |

[(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVDVNVYLCEPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.